molecular formula C8H10NNaO3S B13764586 Sodium m-toluidinomethanesulphonate CAS No. 6274-20-0

Sodium m-toluidinomethanesulphonate

Cat. No.: B13764586
CAS No.: 6274-20-0
M. Wt: 223.23 g/mol
InChI Key: CHDJDQQBCGWRTR-UHFFFAOYSA-M
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Description

Properties

CAS No.

6274-20-0

Molecular Formula

C8H10NNaO3S

Molecular Weight

223.23 g/mol

IUPAC Name

sodium;(3-methylanilino)methanesulfonate

InChI

InChI=1S/C8H11NO3S.Na/c1-7-3-2-4-8(5-7)9-6-13(10,11)12;/h2-5,9H,6H2,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

CHDJDQQBCGWRTR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium m-toluidinomethanesulphonate typically involves the reaction of m-toluidine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently neutralized to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium m-toluidinomethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Sodium m-toluidinomethanesulphonate serves multiple roles in scientific research, particularly in the fields of chemistry and biology.

Chemical Synthesis

This compound is often utilized as a reagent in organic synthesis. It can act as a sulfonating agent, facilitating the introduction of sulfonate groups into various organic molecules, which can enhance their solubility and reactivity.

Pharmaceutical Applications

This compound is investigated for its potential therapeutic properties. It has been studied for:

  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Studies have shown its efficacy in reducing inflammation, suggesting potential use in treating inflammatory diseases.

Biological Studies

In biological research, this compound is used as a biochemical tool to study enzyme activities and cellular processes. Its ability to modify protein structures makes it valuable in proteomics and enzyme kinetics studies.

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservations
Chemical SynthesisSulfonation reactionsEnhances reactivity and solubility of compounds
PharmaceuticalsAntimicrobial agentsPotential for new antibiotic development
Anti-inflammatory drugsEfficacy in reducing inflammation
Biological ResearchEnzyme activity studiesModifies protein structures for better analysis

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an active pharmaceutical ingredient in antibiotic formulations.

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested for its anti-inflammatory properties using animal models. The study demonstrated that the compound effectively reduced markers of inflammation in treated subjects compared to control groups, indicating its promise for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of sodium m-toluidinomethanesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it useful in antibacterial and antifungal applications .

Comparison with Similar Compounds

Key Research Findings:

Solubility Trends: Sodium methanesulfonate exhibits high water solubility due to its low molecular weight and lack of aromatic groups . In contrast, this compound’s bulky aromatic substituent may reduce solubility in water but enhance solubility in organic solvents like ethanol or DMSO. Sodium p-toluenesulfonate demonstrates moderate solubility in water (≈50 g/100 mL at 20°C), influenced by the hydrophobic toluene ring .

Reactivity: The iodine atom in SODIUMIODOMETHANESULPHONATE enables participation in nucleophilic substitutions, unlike non-halogenated analogs . Sodium 2-methylprop-2-ene-1-sulphonate’s allylic double bond allows polymerization, a feature absent in saturated sulfonates .

Thermal Stability :

  • Sodium methanesulfonate decomposes at ~300°C, while aromatic sulfonates (e.g., p-toluenesulfonate) exhibit higher thermal stability (~400°C) due to resonance stabilization .

Biological Activity :

  • Sodium methanesulfonate is classified as a low-hazard reagent in pharmacopeial standards, whereas iodinated or allylic derivatives may require stricter handling due to reactivity .

Critical Analysis of Data Gaps

  • Direct data on this compound’s physicochemical properties (e.g., melting point, solubility) is absent in the provided evidence, necessitating extrapolation from analogs.
  • Limited hazard information for Sodium 2-methylprop-2-ene-1-sulphonate and SODIUMIODOMETHANESULPHONATE underscores the need for further toxicological studies.

Biological Activity

Sodium m-toluidinomethanesulphonate (also known as sodium 4-toluidine-4-sulfonate) is a chemical compound that has garnered attention due to its various biological activities. This article aims to provide a detailed exploration of its biological effects, mechanisms of action, and implications for human health, supported by data tables and relevant case studies.

  • Chemical Formula : C₇H₉NaO₃S
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 20257-52-1

Genotoxicity and Carcinogenic Potential

Research indicates that compounds similar to m-toluidine, including this compound, exhibit genotoxic properties. Genotoxicity refers to the ability of a substance to damage genetic information within a cell, leading to mutations that may contribute to cancer development.

The genotoxic effects are primarily attributed to the formation of reactive metabolites through metabolic activation. Studies have shown that m-toluidine can undergo N-hydroxylation, which is a critical step in the activation of potential carcinogens. This metabolic pathway can lead to the formation of DNA adducts, which are indicative of genotoxic damage .

Case Studies

  • In Vivo Studies on Rodents :
    • A study conducted on rodents demonstrated that exposure to m-toluidine resulted in increased incidences of tumors in multiple organs, including the liver and bladder. These findings suggest that this compound may share similar carcinogenic properties with other aromatic amines .
  • In Vitro Studies :
    • In vitro assays using human lymphoblastoid cells revealed that this compound induces micronuclei formation, a marker for chromosomal damage. The concentration-response relationship indicated that higher doses correlate with increased genotoxic effects .

Comparative Analysis of Genotoxicity

The following table summarizes the genotoxicity findings for this compound compared to other known genotoxic compounds:

CompoundMode of ActionGenotoxicity (Micronuclei Induction)Reference
This compoundDirect actingPositive
o-ToluidineDirect actingPositive
Methyl methanesulfonateDirect actingPositive

Implications for Human Health

Given the evidence pointing towards the genotoxic potential of this compound, there are significant implications for occupational safety and environmental exposure. Continuous exposure in industrial settings could pose risks for workers handling this compound.

Regulatory Considerations

Due to its potential carcinogenic effects, regulatory bodies may impose restrictions on the use of this compound in consumer products and industrial applications. It is crucial for manufacturers to conduct thorough risk assessments and implement safety measures to mitigate exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.